molecular formula C21H20BNO2 B14739552 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate CAS No. 5601-33-2

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate

Cat. No.: B14739552
CAS No.: 5601-33-2
M. Wt: 329.2 g/mol
InChI Key: YLQHFGMLXCLMJW-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a boron atom, which is bonded to two phenyl groups and a phenyl ring substituted with an imino and hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce amines.

Scientific Research Applications

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

5601-33-2

Molecular Formula

C21H20BNO2

Molecular Weight

329.2 g/mol

IUPAC Name

2-[(2-diphenylboranyloxyphenyl)methylideneamino]ethanol

InChI

InChI=1S/C21H20BNO2/c24-16-15-23-17-18-9-7-8-14-21(18)25-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,17,24H,15-16H2

InChI Key

YLQHFGMLXCLMJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NCCO

Origin of Product

United States

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